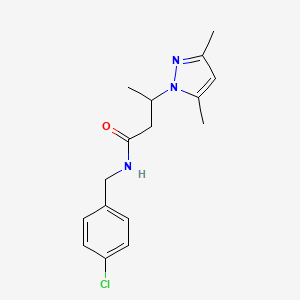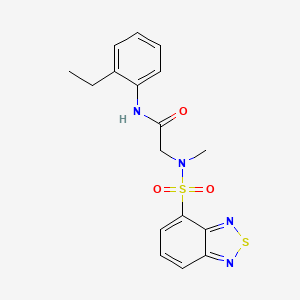
1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide, also known as BMS-986177, is a small molecule drug that has been developed by Bristol-Myers Squibb for the treatment of various diseases. It belongs to the class of piperidine carboxamides and has shown promising results in preclinical studies.
Wirkmechanismus
1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which plays a crucial role in the activation of B cells and other immune cells. By inhibiting BTK, 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide can reduce the production of inflammatory cytokines and prevent the activation of immune cells, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide has been shown to have a significant impact on the immune system, particularly on B cells and T cells. It can reduce the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and prevent the activation of immune cells, leading to the suppression of the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects. However, its efficacy and safety in humans are yet to be established, and further studies are needed to determine its optimal dosage and potential side effects.
Zukünftige Richtungen
There are several potential future directions for the research on 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide. One of the most promising areas is the development of 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide as a treatment for autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. Additionally, 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide may have potential applications in the treatment of various types of cancer, such as lymphoma and leukemia, as well as in the prevention of transplant rejection. Further studies are needed to determine the optimal dosage, safety, and efficacy of 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide in these applications.
Synthesemethoden
The synthesis of 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide involves a multi-step process starting with the reaction of 4-methylbenzylamine with 4-chlorobutyryl chloride to obtain N-(4-methylbenzyl)-4-chlorobutanamide. The obtained compound is then reacted with benzylsulfonyl chloride to form 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide has been extensively studied for its potential application in various diseases such as cancer, autoimmune disorders, and neurological disorders. It has shown promising results in preclinical studies for the treatment of multiple sclerosis, psoriasis, and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-benzylsulfonyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-17-7-9-18(10-8-17)15-22-21(24)20-11-13-23(14-12-20)27(25,26)16-19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEYQPYOCJINGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(5-ethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)-N-(1-phenylethyl)acetamide](/img/structure/B7451835.png)
![N~1~-(3-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7451840.png)

![N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7451858.png)

![N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B7451890.png)



![N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451911.png)